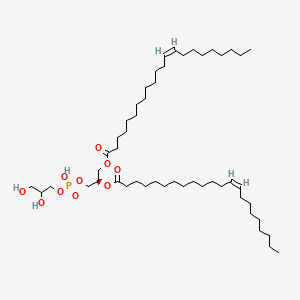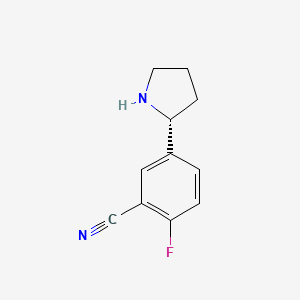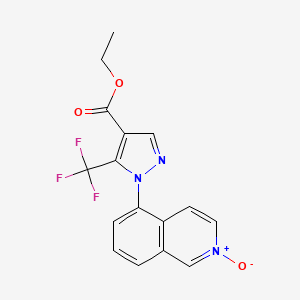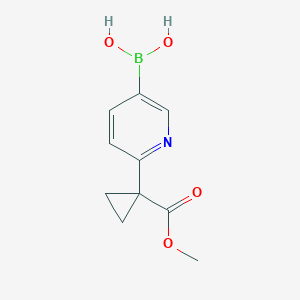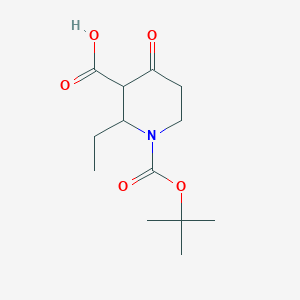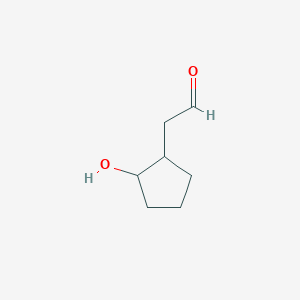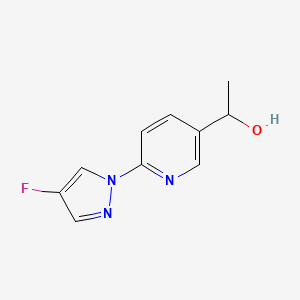
1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C10H11FN4. It is characterized by the presence of a pyrazole ring substituted with a fluorine atom and a pyridine ring. This compound is primarily used in organic synthesis and chemical research .
Preparation Methods
The synthesis of 1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Fluorination: The pyrazole ring is then fluorinated using a fluorinating agent such as Selectfluor.
Coupling with Pyridine: The fluorinated pyrazole is coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction.
Reduction: The final step involves the reduction of the intermediate product to yield this compound.
Chemical Reactions Analysis
1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol can be compared with other similar compounds such as:
1-(6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding properties.
1-(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol: The presence of a methyl group instead of a fluorine atom alters its chemical and biological properties.
1-(6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol: The bromine atom provides different reactivity and binding characteristics compared to the fluorine atom.
Properties
IUPAC Name |
1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7(15)8-2-3-10(12-4-8)14-6-9(11)5-13-14/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDHCUUWUPLLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
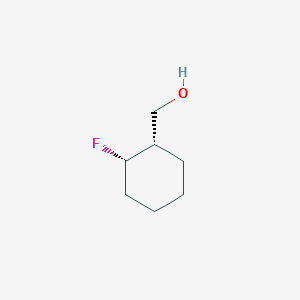
![1-((3AS,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12983633.png)
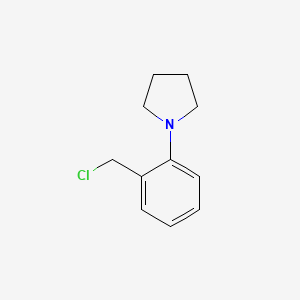
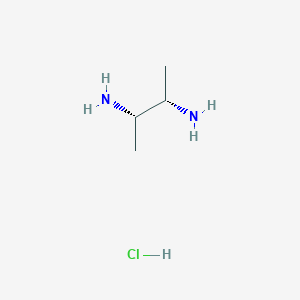
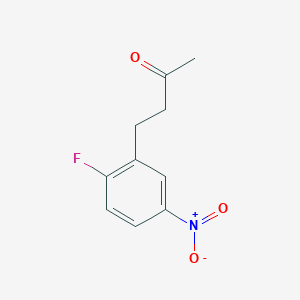
![7-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12983662.png)
